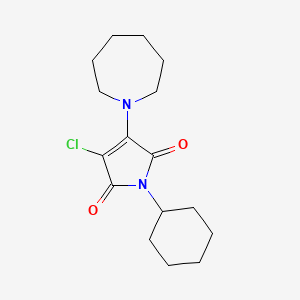![molecular formula C20H19N3O3S B5525492 3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)
3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thieno-pyrimidine compounds often involves multicomponent reactions or catalytic processes. For instance, Shi et al. (2018) reported a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, which is characterized by step economy and easy purification (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using X-ray crystallography. For example, Liu et al. (2006) determined the crystal structure of a related thieno pyrido pyrimidinone compound, highlighting the planarity of the thienopyridine ring and the intramolecular hydrogen bond formation (Liu et al., 2006).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to the synthesis of diverse derivatives. For example, compounds with the thieno[2,3-d]pyrimidin-4(3H)-one core have been used as precursors in the synthesis of analgesic and anti-inflammatory agents, as demonstrated by El-Gazzar et al. (2009), who explored the reactivity of such compounds towards various reagents (El-Gazzar & Hafez, 2009).
Scientific Research Applications
Synthesis and Chemical Properties
- Dabaeva et al. (2019) developed a method for synthesizing new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, specifically 8,8-dimethyl-11-(2-furyl)-7,10-dihydro-8H-pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno(furo)[3,2-d]- pyrimidine-4(3H)-ones, from 2,2-dimethyltetrahydropyran-4-one. This contributes to the exploration of new chemical structures and potential applications in various fields, including pharmaceuticals (Dabaeva et al., 2019).
- A study by Dabaeva et al. (1995) focused on synthesizing dihydro-10H-pyrano[3′,4′:5,6]-pyrido[3,2:4″,5″]thieno[3″,2″-d][3,1]-oxazines and -pyrimidines, expanding the range of available thieno-pyrimidine compounds and their potential applications in various scientific research areas (Dabaeva et al., 1995).
Potential Biological Applications
- Research by Shi et al. (2018) reported a green approach to synthesizing Thieno[2,3-d]pyrimidin-4(3H)-ones, which are significant pharmacophores. This synthesis involves a catalytic four-component reaction, indicating potential applications in pharmaceutical and medicinal research (Shi et al., 2018).
- In 2012, Verhoest et al. synthesized a novel PDE9A inhibitor using a pyrimidin-2-ylmethyl pyrrolidin-3-yl structure, which progressed into clinical trials. This compound showed potential in treating cognitive disorders and elevating central cGMP levels in the brain, demonstrating the therapeutic relevance of such compounds (Verhoest et al., 2012).
Pharmaceutical Synthesis and Applications
- Parmar et al. (2023) reviewed the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) using hybrid catalysts. These compounds are crucial for medicinal and pharmaceutical industries due to their broad applications and bioavailability (Parmar et al., 2023).
- Kökbudak et al. (2020) conducted a study on the synthesis and cytotoxic activity of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives. The cytotoxic activities of these compounds were tested against human cancer cell lines, highlighting their potential in cancer research (Kökbudak et al., 2020).
Other Applications
- Gomha et al. (2017) synthesized new pyrido-thieno-pyrimidine derivatives incorporating a pyrazole moiety. The structures of these compounds were determined using various analytical methods, indicating potential applications in material science and chemistry (Gomha et al., 2017).
properties
IUPAC Name |
14-(furan-2-ylmethyl)-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-11-21-16-14-7-12-10-26-20(2,3)8-15(12)22-18(14)27-17(16)19(24)23(11)9-13-5-4-6-25-13/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGITZSDPRPRREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC3=CC=CO3)SC4=C2C=C5COC(CC5=N4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)


![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)